Isopropylmethyldichlorosilane
Description
Contextualizing Isopropylmethyldichlorosilane within the broader field of organosilicon chemistry
Organosilicon chemistry is the study of compounds that feature carbon-silicon (C-Si) bonds. wikipedia.org These compounds are foundational in numerous scientific and industrial sectors, serving as essential building blocks for a wide array of materials. researchgate.net The field itself has a rich history, with the first organochlorosilane being synthesized in 1863, and has evolved into a cornerstone of modern synthetic chemistry. wikipedia.orgbeilstein-journals.org Organosilicon compounds are typically colorless, flammable, hydrophobic, and stable in air, characteristics that make them versatile for various applications. wikipedia.orgsbfchem.com
Within this extensive family, this compound emerges as a notable member. It belongs to the class of organochlorosilanes, which are characterized by the presence of at least one chlorine atom bonded to the silicon atom. These chlorosilanes are highly valuable as synthetic intermediates. lkouniv.ac.in The chlorine atoms act as reactive sites, allowing for substitution reactions which makes compounds like this compound crucial precursors for the synthesis of more complex silicon-containing molecules and polymers. lkouniv.ac.inazmax.co.jp For instance, it has been utilized in the synthesis of silsesquioxane derivatives, which are cage-like structures with applications in materials science. google.com The direct synthesis of such chlorosilanes is often achieved by reacting an alkyl or aryl chloride with silicon in the presence of a copper catalyst, a process that is now used on a commercial scale. lkouniv.ac.in
Significance of silicon-carbon (C-Si) bonds in contemporary chemical research
The silicon-carbon bond is the defining feature of organosilicon compounds and is central to their unique chemistry. wikipedia.org Compared to the ubiquitous carbon-carbon bond, the C-Si bond is longer and weaker. wikipedia.org The silicon atom is more electropositive than carbon, which polarizes the C-Si bond, making the silicon atom susceptible to nucleophilic attack. wikipedia.orgnih.gov This inherent reactivity is fundamental to the synthetic utility of organosilicon compounds.
The strength of bonds formed between silicon and electronegative elements, particularly oxygen (Si-O), is remarkably high. wikipedia.org This property is the basis for the formation of silicones (polysiloxanes), which are known for their thermal stability and water repellency. sbfchem.com The controlled formation and cleavage of Si-C and Si-O bonds are pivotal in many chemical transformations. sciencesconf.org
Contemporary research continues to unlock new potentials for the C-Si bond. Scientists have successfully used enzymes to create carbon-silicon bonds in living microbes, opening avenues for more environmentally friendly and cost-effective synthesis of organosilicon compounds. caltech.edu These compounds are integral to a multitude of commercial products, including adhesives, coatings, agricultural chemicals, and pharmaceuticals. wikipedia.orgcaltech.edu The development of new catalysts and synthetic methods involving the C-Si bond is an active area of research, driven by the economic importance of silicon-based polymers and chemical reagents. sciencesconf.org The unique ability of silicon to stabilize a positive charge at a beta-position further expands its role in controlling reaction pathways in organic synthesis. soci.org
Interactive Data Tables
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C4H10Cl2Si |
| Molecular Weight | 157.11 g/mol |
| Boiling Point | 118-120 °C |
| Density | 1.026 g/mL at 20 °C |
| Refractive Index | 1.427 |
| Data sourced from various chemical suppliers. Boiling point and density values may have slight variations based on the source. |
Bond Dissociation Energies
This table provides context for the reactivity of related bonds in organosilicon compounds.
| Bond | Dissociation Energy (kcal/mol) |
| Me3Si-H | 90 |
| Me3Si-CH3 | 89 |
| Me3Si-Cl | 113 |
| Me3Si-NMe2 | 87 |
| Me3Si-OSiMe3 | 128 |
| Note: These are representative values for trimethylsilyl (B98337) compounds and illustrate the relative strengths of different bonds to silicon. gelest.comgelest.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-methyl-propan-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Si/c1-4(2)7(3,5)6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIWUBVZCIGHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334057 | |
| Record name | Isopropylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18236-89-0 | |
| Record name | Isopropylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(methyl)isopropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Reaction Mechanisms Involving Isopropylmethyldichlorosilane
Fundamental Mechanistic Studies of Organosilane Reactivity
The reactivity of organosilanes like isopropylmethyldichlorosilane is a cornerstone of organosilicon chemistry. Mechanistic studies reveal a complex interplay of electronic and steric effects that govern their transformations. These studies are crucial for designing novel silicon-based reactions and materials. A comprehensive understanding of these mechanisms allows for the prediction of reaction outcomes and the development of more efficient synthetic routes. acs.org
The oxidation of arylsilanes, for instance, has been shown to proceed through a mechanism involving the rapid and reversible formation of a pentavalent peroxide ate complex, followed by a rate-limiting aryl migration. acs.org Such insights into the behavior of organosilane intermediates are vital for controlling reaction pathways. acs.org
Hydrolysis and condensation pathways of dichlorosilanes
The hydrolysis of dichlorosilanes, such as this compound, is a fundamental process that leads to the formation of siloxanes. uni-wuppertal.de This reaction initially involves the substitution of chlorine atoms with hydroxyl groups, forming a silanediol (B1258837) intermediate, (CH₃)(i-C₃H₇)Si(OH)₂. acs.orgdoubtnut.com These silanols are often unstable and readily undergo condensation reactions, eliminating water to form Si-O-Si linkages. uni-wuppertal.deresearchgate.net
Hydrolysis: (CH₃)(i-C₃H₇)SiCl₂ + 2H₂O → (CH₃)(i-C₃H₇)Si(OH)₂ + 2HCl uni-wuppertal.de
Condensation: n(CH₃)(i-C₃H₇)Si(OH)₂ → [-(CH₃)(i-C₃H₇)Si-O-]n + nH₂O uni-wuppertal.de
This process can lead to a variety of products, including linear polymers, cyclic oligomers, and cross-linked resins, depending on the reaction conditions and the nature of the substituents on the silicon atom. uni-wuppertal.deacs.org For example, the hydrolysis of dimethyldichlorosilane initially yields a mixture of short-chain linear polydimethylsiloxanes and cyclic species. uni-wuppertal.de
The source and amount of water play a critical role in the hydrolysis and condensation of dichlorosilanes. wikipedia.org Water can be intentionally added to the reaction mixture, present as adsorbed moisture on surfaces, or absorbed from the atmosphere. wikipedia.orggoogle.com
Added Water: The controlled addition of stoichiometric amounts of water allows for more precise control over the degree of polymerization and the structure of the resulting polysiloxanes. acs.org Hydrolysis with a large excess of water typically leads to the rapid formation of silanols and subsequent condensation. wikipedia.org
Adsorbed Water: Water adsorbed on the surface of the reaction vessel or on solid reactants can initiate hydrolysis. This is particularly relevant in reactions where anhydrous conditions are desired but difficult to achieve perfectly.
Atmospheric Water: Exposure to atmospheric moisture can also lead to the hydrolysis of dichlorosilanes. researchgate.net This is a crucial consideration for the handling and storage of these reactive compounds. The reaction of dichlorosilane (B8785471) with water vapor, for instance, initially forms monomeric prosiloxane, which then rapidly polymerizes. wikipedia.org
The method of introducing water can significantly impact the reaction outcome. For example, gas-phase hydrolysis of dichlorosilane has been used to produce polysiloxane polymers. acs.org In some cases, hydrated salts like NiCl₂·6H₂O have been explored as a water source, although with limited success in certain solvent systems. wikipedia.org
The nature of the organic substituents on the silicon atom exerts a profound influence on the rate of hydrolysis and the degree and type of polymerization. acs.orgresearchgate.net
| Substituent Property | Influence on Polymerization |
| Steric Hindrance | Bulky substituents, like the isopropyl group in this compound, can sterically hinder the approach of water molecules to the silicon center, thereby slowing down the rate of hydrolysis. acs.org This steric bulk can also limit the extent of condensation, favoring the formation of lower molecular weight oligomers or cyclic compounds over highly cross-linked polymers. acs.orgresearchgate.net |
| Electronic Effects | The electronic properties of the substituents affect the electrophilicity of the silicon atom. Electron-withdrawing groups can increase the reactivity towards nucleophilic attack by water, while electron-donating groups can decrease it. wikipedia.org |
| Functionality | The presence of functional groups on the organic substituents can lead to secondary reactions, influencing the final polymer structure. |
For instance, studies on organotrialkoxysilanes have shown that bulky substituents can lead to the isolation of significant quantities of low-molecular-weight products from partial hydrolysis because they stabilize the resulting silanols and prevent further condensation. acs.org The phenyl group, due to its steric effects, can retard condensation reactions and promote the formation of cyclic structures like polyhedral oligosilsesquioxanes. researchgate.net In contrast, smaller substituents like methyl groups in dimethyldichlorosilane readily allow for the formation of long-chain polymers. uni-wuppertal.de
Substituent transfer mechanisms in silane (B1218182) reactions
Substituent transfer reactions involving organosilanes are a powerful tool in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed through radical or polar mechanisms. acs.orgmsu.edu
In the context of radical reactions, silanes can act as radical H-donors, with the reactivity depending on the Si-H bond dissociation energy. msu.edu Photoredox catalysis has emerged as a general method for the radical group transfer of vinyl and alkynyl silanes to sp³-hybridized carbon atoms. acs.org A proposed mechanism involves the single-electron oxidation of an amine cocatalyst, which then engages in a halogen-atom transfer (XAT) with an alkyl iodide. The resulting radical intermediate can then react with the silane. acs.org
Polar mechanisms are also prevalent, especially in the presence of Lewis or Brønsted acids, where hydride transfer from the silane to a carbocation can occur, leading to the formation of a silicenium ion. uni-muenchen.de The rates of these hydride transfer reactions are sensitive to the substituents on the silicon atom. For example, replacing hydrogen with a more electronegative chlorine atom can decrease the reactivity by an order of magnitude. uni-muenchen.de
Concerted processes involving intermediates in silicon chemistry
Concerted reactions, where bond breaking and bond formation occur in a single step without the formation of a discrete intermediate, are a key feature of silicon chemistry. wikipedia.org However, many reactions at silicon centers are more complex and may involve transient intermediates, even if they appear to be concerted. acs.org
For example, the solvolysis of phenyldimethylsilyl ethers has been suggested to proceed through a concerted mechanism. acs.org In other cases, what might appear as a simple concerted step could involve a complex network of equilibria and short-lived intermediates. acs.orgacs.org The study of self-diffusion in silicon has also pointed to the significance of concerted exchange mechanisms. aps.org
The distinction between a truly concerted process and a stepwise reaction with very short-lived intermediates can be subtle and often requires detailed kinetic and computational studies.
Stereochemical aspects of reactions involving this compound
The stereochemistry of reactions at a silicon center, such as in chiral derivatives of this compound, is a critical aspect of its reactivity. Nucleophilic substitution at silicon can proceed with either retention or inversion of configuration, depending on the nature of the nucleophile, the leaving group, and the reaction conditions. researchgate.net
Generally, nucleophilic attack occurs at the back-side of the silicon atom, opposite to the leaving group, which leads to an inversion of the stereochemical configuration. researchgate.net However, retention of configuration is also possible and its likelihood can be influenced by factors such as the solvent. For instance, increasing the alcohol content of the reaction medium can cause a crossover from retention to inversion. researchgate.net
The development of silicon-stereogenic silanes has been instrumental in probing the mechanisms of these reactions. researchgate.net For example, the use of such compounds has revealed that the hydrosilylation of carbonyls catalyzed by an iridium(III) pincer complex results in racemization rather than a clean inversion at the silicon center, suggesting a more complex mechanism than previously thought. researchgate.net The stereochemical outcome of reactions involving this compound would be dictated by these fundamental principles of silicon stereochemistry. acs.orggoogle.comarchive.org
This compound in Catalytic Cycles
In the realm of organometallic and materials chemistry, dichlorosilanes are crucial precursors in various catalytic cycles. These cycles, which involve the regeneration of a catalyst, are fundamental to the synthesis of a wide array of organosilicon compounds, from polymers to specialized molecules. sciencesconf.org this compound, with its specific combination of substituents, is poised to offer unique reactivity and lead to products with distinct properties within these catalytic frameworks.
Dichlorosilanes, such as this compound, are key starting materials in metal-catalyzed reductive coupling reactions, most notably for the synthesis of polysilanes. illinois.edudtic.mil This process, historically a Wurtz-type condensation using alkali metals, has seen advancements through the use of other reducing agents and catalysts.
One of the primary methods for forming the silicon-silicon backbone of polysilanes is the reductive condensation of dichlorosilane monomers. illinois.edu This reaction is typically carried out with highly dispersed sodium metal in a hydrocarbon solvent at elevated temperatures. illinois.edu The reaction can be tailored to produce either homopolymers or copolymers. illinois.edu
A more contemporary and practical method involves the reduction of dichlorosilanes with magnesium metal in the presence of a Lewis acid catalyst, such as ferric chloride or zinc chloride. scirp.org This approach allows for the synthesis of polysilanes under milder conditions, often at room temperature. scirp.org This method has been successfully applied to create various polysilanes, including linear and cyclic structures. scirp.org Given that this compound is a disubstituted dichlorosilane, it can be expected to act as a monomer in such metal-catalyzed reductive coupling reactions to form poly(isopropylmethylsilylene) or related copolymers. The steric bulk of the isopropyl group compared to the methyl group would likely influence the polymer's microstructure, solubility, and conformational properties.
Table 1: General Conditions for Metal-Catalyzed Reductive Coupling of Dichlorosilanes
| Parameter | Wurtz-type Condensation | Mg/Lewis Acid Catalysis |
| Reducing Agent | Sodium Metal | Magnesium Metal |
| Catalyst | None (Stoichiometric Na) | Lewis Acid (e.g., FeCl₂, ZnCl₂) |
| Solvent | Hydrocarbon (e.g., Toluene) | THF |
| Temperature | > 100 °C | Room Temperature |
| Products | High molecular weight polysilanes, cyclooligosilanes | Linear and cyclic polysilanes |
This table presents generalized conditions and may vary depending on the specific dichlorosilane and desired product.
Transition metals play a pivotal role in the transformation of organosilanes, facilitating a variety of reactions including cross-coupling and bond activation. sciencesconf.orgnih.gov The interaction between transition metal complexes and organosilanes containing Si-Cl bonds, such as this compound, is a key area of research for developing new synthetic methodologies.
Transition metal complexes can activate the Si-Cl bond, making it susceptible to nucleophilic substitution or reductive coupling. For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed to form C(sp³)–Si bonds from chlorosilanes and alkyl electrophiles, with elemental zinc acting as the reductant. d-nb.info In such a catalytic cycle, a nickel(0) species is proposed to oxidatively add to the alkyl electrophile, followed by a one-electron reduction. The resulting alkylnickel(I) intermediate can then undergo oxidative addition of the Si-Cl bond of the chlorosilane. d-nb.info Reductive elimination from the subsequent alkyl(silyl)nickel(III) complex yields the desired product and regenerates a nickel(I) species. d-nb.info this compound could potentially be employed in similar transformations to introduce the isopropyl(methyl)silyl group onto organic molecules.
Furthermore, transition metal-silane complexes, where a silane coordinates to a metal center, are important intermediates in many catalytic processes. rsc.org While often involving hydrosilanes, the principles of Si-H activation can be extended to understand the potential interactions of Si-Cl bonds with highly reactive, low-valent metal centers. The electronic and steric properties of the isopropyl and methyl groups on the silicon atom in this compound would influence the stability and reactivity of any such potential transition metal complexes.
Recent years have seen a surge of interest in using photocatalysis and electrosynthesis to drive organosilicon transformations under mild and sustainable conditions. amu.edu.plbeilstein-journals.org These methods offer alternative reaction pathways that often complement traditional thermal methods.
Electrosynthesis provides a powerful tool for the formation of Si-Si and Si-C bonds from chlorosilane precursors. The electrochemical reduction of dichlorosilanes has been explored as a method for synthesizing polysilanes. dtic.mil More broadly, electrosynthesis has been utilized for a variety of organosilicon transformations involving the cleavage of Si-Cl bonds. amu.edu.pl For example, the electrosynthesis of a range of organosilicon compounds has been achieved, including the disilylation of alkenes using chlorosilanes in the presence of a sacrificial magnesium anode. amu.edu.pl It is conceivable that this compound could be a substrate in similar electroreductive coupling reactions to form disilanes or polysilanes.
Theoretical and Computational Studies of Isopropylmethyldichlorosilane
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the distribution of electrons and the nature of the chemical bonds within a molecule. github.com These calculations can elucidate properties ranging from molecular geometry to spectroscopic characteristics.
Density Functional Theory (DFT) calculations on Isopropylmethyldichlorosilane and its derivatives
Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations of molecular systems, offering a favorable balance between accuracy and computational cost. q-chem.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it feasible to study larger molecules. q-chem.comunitn.it This approach is widely used to predict the physical and chemical properties of organometallic compounds and materials. nih.govsemanticscholar.org
For organosilanes, including derivatives of this compound, DFT is employed to optimize molecular geometries, calculate thermodynamic properties, and investigate reaction mechanisms. mdpi.com For instance, studies on related systems have used DFT to understand the adsorption characteristics and activation of silanes on various substrates. semanticscholar.org The choice of functional and basis set is critical for obtaining reliable results, with a wide array of options available to tailor the calculation to the specific properties being investigated. q-chem.com
Ab initio methods for high-accuracy calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), represent a hierarchy of increasing accuracy and computational expense. unitn.it They are often used to obtain highly accurate benchmark data for energies and molecular properties. nih.govnih.govrsc.org
While computationally demanding, ab initio calculations are invaluable for validating the results from more cost-effective methods like DFT. For complex molecules, these high-accuracy calculations can provide definitive insights into electronic structure and energy levels, which are crucial for a complete understanding of the molecule's behavior. rsc.orgaps.org
Analysis of chemical shifts (e.g., 29Si NMR) through computational methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for characterizing organosilanes, with 29Si NMR being particularly informative about the local environment of the silicon atom. mdpi.com Computational methods have been developed to accurately predict 29Si NMR chemical shifts, providing a powerful tool for interpreting experimental spectra. rsc.orgresearchgate.net
Studies have shown that excellent agreement with experimental data can be achieved using a combination of DFT and perturbation theory methods. rsc.org For chlorosilanes specifically, it has been demonstrated that including spin-orbit corrections is necessary for accurate predictions due to the presence of the heavier chlorine atoms. rsc.orgresearchgate.net The combination of the MPW1K functional with a triple-zeta quality basis set like IGLO-III, along with a continuum solvation model (PCM) to account for solvent effects, has been identified as a particularly effective computational protocol. rsc.org
| Compound | Calculated δ(29Si) ppm | Experimental δ(29Si) ppm |
| SiCl4 | -18.5 | -18.4 |
| MeSiCl3 | 12.5 | 12.6 |
| Me2SiCl2 | 31.7 | 31.9 |
| Me3SiCl | 29.8 | 30.1 |
| EtSiCl3 | 18.2 | 18.5 |
This table presents a comparison of computationally predicted and experimentally measured 29Si NMR chemical shifts for a selection of chlorosilanes, demonstrating the accuracy of modern computational methods. The data is representative of findings in the field. rsc.orgresearchgate.net
Examination of electronic localization functions and indicators
The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze the nature of chemical bonding in molecules. wikipedia.orgjussieu.fr It provides a measure of the probability of finding an electron in the vicinity of a reference electron, allowing for a clear distinction between core electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net This method offers a chemically intuitive picture that often aligns with traditional models like VSEPR theory. wikipedia.org
An ELF analysis of this compound would map the high-localization domains corresponding to the Si-C, C-C, and C-H covalent bonds. It would also clearly show the basins of the lone pair electrons on the two chlorine atoms. This type of analysis is crucial for understanding bonding patterns, especially in complex molecules where bonding may not be straightforward. jussieu.frqucosa.de
Molecular Modeling and Simulation of Organosilane Systems
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and predict their properties in various environments. nih.govnih.govresearchgate.net
Prediction of reactivity and properties
Molecular dynamics (MD) simulations and other modeling techniques are used to predict the reactivity and physical properties of organosilane systems. tandfonline.comnih.gov These simulations can model the interactions of silane (B1218182) molecules with surfaces, which is crucial for applications such as surface modification and the fabrication of composite materials. acs.org For example, reactive force fields (ReaxFF) have been successfully used in MD simulations to model bond breaking and formation as silanes interact with silica (B1680970) surfaces. tandfonline.com
These computational models can predict key factors influencing reactivity, such as adsorption energies and activation energy barriers for surface reactions. mdpi.comtue.nl By simulating systems at the atomic level, researchers can gain insights into reaction mechanisms, for example, how silane coupling agents bond to inorganic substrates. acs.orgresearchgate.net This predictive capability accelerates the design and identification of molecules with optimal properties for specific applications. tandfonline.com
| Simulation Method | Application for Organosilanes | Key Insights |
| Density Functional Theory (DFT) | Calculating adsorption energies, reaction pathways | Provides electronic-level detail of reaction mechanisms and surface interactions. semanticscholar.orgmdpi.com |
| Molecular Dynamics (MD) | Simulating silane-surface interactions, self-assembly | Reveals dynamic behavior, bond failure mechanisms, and mechanical properties. tandfonline.commdpi.com |
| Reactive Force Fields (ReaxFF) | Modeling covalent bond formation/scission in MD | Enables simulation of chemical reactions at surfaces over longer timescales. tandfonline.com |
| Monte Carlo (MC) Methods | Simulating equilibrium properties, phase behavior | Used for studying thermodynamic properties and large-scale conformational changes. aps.org |
This table summarizes common molecular modeling and simulation techniques and their applications in studying organosilane systems.
Computational studies of reaction pathways and energy landscapes.
Computational studies are instrumental in elucidating the complex reaction pathways and energy landscapes of silanes. For dichlorosilanes, theoretical calculations have been employed to investigate thermal decomposition routes, which are crucial for understanding their stability and reactivity in processes like chemical vapor deposition.
One of the primary decomposition pathways for dichlorosilanes involves the elimination of hydrogen chloride (HCl) or molecular hydrogen (H₂). acs.org For instance, in dichlorosilane (B8785471) (H₂SiCl₂), computational studies have identified two key decomposition channels:
H₂ elimination: SiCl₂H₂ → SiCl₂ + H₂
HCl elimination: SiCl₂H₂ → SiClH + HCl acs.org
Density functional theory (DFT) calculations have been crucial in determining the energetics of these pathways. For dichlorosilane, the barrier height for H₂ elimination has been calculated to be 77.2 kcal/mol, while the barrier for HCl elimination is slightly lower at 74.8 kcal/mol, suggesting that HCl elimination is a competitive pathway. acs.org These calculations typically involve locating the transition state structures and computing the activation energies, providing a detailed map of the potential energy surface. smu.edu
For this compound, analogous reaction pathways can be postulated. The presence of the isopropyl and methyl groups introduces additional complexity. Potential decomposition pathways could include:
Propene elimination: (CH₃)₂CHSi(CH₃)Cl₂ → CH₃SiHCl₂ + CH₂=CHCH₃
Methane elimination: (CH₃)₂CHSi(CH₃)Cl₂ → (CH₃)₂CHSiCl₂H + CH₄
HCl elimination: (CH₃)₂CHSi(CH₃)Cl₂ → (CH₃)₂C=Si(CH₃)Cl + HCl
The reaction path Hamiltonian (RPH) can be used to analyze the mechanism and dynamics of such reactions in detail. smu.edu By mapping the minimum energy path, researchers can understand how the molecule transforms from reactant to product and identify the key vibrational modes that contribute to the reaction. smu.edu
Recent studies on the disproportionation of dichlorosilane to produce monochlorosilane have utilized DFT calculations to reveal the complete reaction cycle. acs.org These studies identified the rate-determining step and key intermediates, demonstrating the power of computational chemistry to unravel complex reaction networks. acs.org Such approaches could be extended to understand the reactivity of this compound in similar chemical environments.
The following table summarizes computed barrier heights for the decomposition of dichlorosilane, which can serve as a reference for estimating the reactivity of substituted dichlorosilanes like this compound.
| Reaction | Barrier Height (kcal/mol) |
| SiCl₂H₂ → SiCl₂ + H₂ | 77.2 |
| SiCl₂H₂ → SiClH + HCl | 74.8 |
| Data from The Journal of Physical Chemistry A acs.org |
Combined quantum mechanical/molecular mechanical (QM/MM) methods.
For large chemical systems, such as a silane molecule interacting with a surface or in a solvent, full quantum mechanical calculations can be computationally prohibitive. Combined quantum mechanical/molecular mechanical (QM/MM) methods offer a powerful solution by treating different parts of the system at different levels of theory. mpg.de
In a typical QM/MM setup, the chemically active region, for example, the reacting this compound molecule, is described using a high-level quantum mechanics method (e.g., DFT). mpg.de The surrounding environment, such as a solvent or a solid substrate, is treated with a less computationally expensive molecular mechanics (MM) force field. mpg.de This hybrid approach allows for the accurate modeling of chemical reactions in a realistic environment. mpg.de
The interaction between the QM and MM regions is a critical aspect of QM/MM methods. mpg.de There are different schemes for coupling the two regions, such as the subtractive scheme used in the ONIOM method. mpg.de When the boundary between the QM and MM regions cuts across a chemical bond, special techniques are required to ensure a seamless description. mpg.de
QM/MM methods have been successfully applied to study a wide range of chemical and biological processes, including enzyme catalysis and reactions in solution. mpg.dedtic.mil For this compound, QM/MM simulations could be used to investigate its hydrolysis on a silica surface, a key process in the application of silane coupling agents. The QM region would include the silane and the immediate surface atoms involved in the reaction, while the rest of the silica substrate and any solvent molecules would be treated with MM.
The use of iterative diagonalization methods, like the Davidson method, within a QM/MM framework can help to efficiently locate transition states without the need to calculate the full Hessian matrix, which can be computationally demanding for large systems. escholarship.org This makes the exploration of reaction pathways in complex environments more feasible. escholarship.org
Applications of Machine Learning in Theoretical Chemistry of Silanes.
Machine learning (ML) is rapidly emerging as a transformative tool in computational chemistry, offering the potential to accelerate the discovery and optimization of new molecules and materials. tandfonline.comthegraysongroup.co.uk In the context of silane chemistry, ML models are being developed to predict molecular properties and reaction outcomes with high speed and accuracy. tandfonline.comudel.edu
One of the major challenges in computational chemistry is the vastness of chemical space. It is often computationally infeasible to perform high-level quantum mechanical calculations for every possible molecule or reaction pathway. tandfonline.com ML models, trained on data from a smaller, representative set of calculations, can learn the complex relationships between molecular structure and properties and then make predictions for new, unseen molecules. tandfonline.comtandfonline.com
A recent study demonstrated the use of molecular dynamics (MD) simulations in conjunction with ML to rank and identify silane molecules with optimal mechanical strengths for use as coupling agents. tandfonline.com The study classified silane molecules based on their bond failure mechanisms and used the simulation data to train a machine learning model to predict the peak forces for over 84,000 different silane molecules. tandfonline.comtandfonline.com This approach significantly speeds up the process of screening for high-performance silanes. tandfonline.com
The general workflow for such an application involves:
Generating a dataset of silane molecules and their properties using MD or QM calculations. udel.edu
Using a variational autoencoder (VAE) to create a lower-dimensional, physically meaningful representation of the molecular structures. tandfonline.com
Training a regression model, such as a random forest, to predict the target property (e.g., bond strength, reaction energy barrier) from the VAE representation. tandfonline.com
Using the trained model to predict the properties of a much larger set of candidate molecules. tandfonline.com
ML can also be used to predict reaction pathways and activation energies. thegraysongroup.co.ukrsc.org By training on a database of known reactions, an ML model can learn the underlying chemical principles and predict the most likely mechanism for a new reaction. rsc.org This can help to guide more detailed computational studies and experiments. nih.gov
For this compound, ML could be used to:
Predict its reactivity towards different functional groups.
Estimate its thermal stability and decomposition products.
Optimize its performance as a surface modifying agent by exploring a wide range of chemical modifications.
The synergy between machine learning and traditional computational chemistry methods holds great promise for advancing our understanding and application of silane chemistry. thegraysongroup.co.uk
Applications of Isopropylmethyldichlorosilane in Advanced Materials Research
Surface Modification and Functionalization using Isopropylmethyldichlorosilane
The ability of this compound to alter the surface properties of materials is one of its most valuable characteristics in materials research. This process involves chemically bonding the silane (B1218182) to a substrate, thereby changing the substrate's surface energy and its interactions with the surrounding environment.
This compound is highly effective in modifying inorganic materials such as glass, silica (B1680970), and quartz. researchgate.net The primary mechanism involves the reaction of its hydrolytically sensitive dichlorosilyl group with hydroxyl (-OH) groups present on the surface of these substrates. scribd.com The reaction proceeds via hydrolysis of the silicon-chlorine bonds, followed by a condensation reaction with the surface hydroxyls. This results in the formation of strong, stable siloxane (Si-O-Substrate) covalent bonds. scribd.comgelest.com The bifunctional nature of the two chlorine atoms allows a single molecule to form two bonds, contributing to a robust and durable surface treatment. This covalent attachment ensures that the modification is permanent, unlike physically adsorbed coatings.
Once covalently bonded to a substrate, the organic groups of the silane molecule, the isopropyl and methyl groups, are oriented away from the surface. These non-polar hydrocarbon groups fundamentally alter the surface's properties. gelest.com Surfaces rich in hydroxyl groups are typically polar and hydrophilic (water-attracting). The dense layer of isopropyl and methyl groups shields the polar substrate, creating a new, non-polar surface. gelest.comgelest.com This modification results in a significant decrease in surface energy, leading to a hydrophobic (water-repellent) character. gelest.com The specific nature of the organic substitution allows for fine-tuning of these interactions; for instance, branched alkyl groups like isopropyl can create a more sterically shielded and hydrophobic surface compared to linear alkyl chains. gelest.com This ability to transform a hydrophilic surface into a hydrophobic one is critical for applications requiring control over wettability and adhesion. scribd.com
Table 1: Effect of Organic Substitution on Surface Properties
This table illustrates how different organic groups on a silane molecule influence the resulting surface characteristics after modification.
| Organic Group | Predominant Surface Characteristic | Rationale |
| Methyl, Isopropyl | Hydrophobic | Non-polar hydrocarbon groups reduce surface energy and repel water. gelest.com |
| Fluorinated Alkyl | Hydrophobic & Oleophobic | Low van der Waals interactions and high stability lead to repellency of both water and oils. gelest.com |
| Amino, Epoxy | Hydrophilic / Reactive | Polar functional groups can increase surface energy or provide sites for further chemical reactions. specialchem.com |
The application of this compound to a substrate can be achieved through several methods, with monolayer and vapor phase deposition being key techniques for creating highly uniform and controlled surface coatings. gelest.comresearchgate.net
Monolayer Deposition: The goal of this technique is to create a self-assembled monolayer (SAM), which is a single, densely packed layer of silane molecules. This ensures complete and uniform coverage of the substrate surface. illinois.edu
Vapor Phase Deposition (VPD): This method is particularly advantageous for applying silane coatings. researchgate.net In a typical VPD process, the substrate is placed in a vacuum chamber, and the silane is introduced in its vapor form. slideshare.netthe-innovation.org The vaporized silane molecules react with the substrate surface to form the covalent bonds. VPD offers several benefits over liquid-phase deposition, including the elimination of solvents, which reduces chemical waste, and the prevention of "release stiction" in the fabrication of microelectromechanical systems (MEMS). researchgate.net The process allows for the formation of uniform, high-density, and robust monolayers with thicknesses on the order of a single molecule. researchgate.netillinois.edu
Integration into Polymer Science and Engineering
The reactivity of this compound's chloro groups makes it a valuable component in polymer science, where it can be used to build polymer backbones or to modify the properties of existing polymers. pmsedivision.orgunileoben.ac.atlehigh.edu
The bifunctionality of this compound allows it to serve two primary roles in polymer synthesis:
Monomer: In the presence of water, dichlorosilanes can undergo hydrolysis and condensation polymerization to form polysiloxane chains. Each this compound molecule can act as a monomeric unit, creating a polymer with a repeating [-Si(CH₃)(C₃H₇)-O-] backbone. The properties of the resulting silicone polymer are influenced by the isopropyl and methyl side groups.
Cross-linking Agent: Cross-linking involves creating chemical bridges between existing polymer chains to form a three-dimensional network. specialchem.commdpi.com this compound can be used to cross-link polymers that possess reactive sites, such as hydroxyl or amine groups. For example, it can be used to cross-link polyethylene, a process that significantly enhances the material's thermal stability, creep resistance, and chemical resistance. specialchem.com The Si-O-Si bridges formed are more flexible than the carbon-carbon bonds created by other cross-linking methods. specialchem.com
Table 2: Role of this compound in Polymer Synthesis
| Role | Reaction Mechanism | Resulting Structure |
| Monomer | Hydrolysis and polycondensation | Linear or cyclic polysiloxane with isopropyl and methyl side groups. |
| Cross-linking Agent | Condensation with reactive groups on polymer chains | Polymer chains linked by flexible Si-O-Si bridges. specialchem.commdpi.com |
The incorporation of this compound into polymeric systems leads to the development of functional polymers and composites with enhanced or novel properties. osti.govmdpi.com
Functional Polymers: When used as a monomer, the resulting polysiloxanes exhibit properties derived from the siloxane backbone (e.g., thermal stability, low-temperature flexibility) and the specific organic side groups. The isopropyl and methyl groups contribute to low surface tension and hydrophobicity.
Polymer Composites: In polymer composites, materials are combined to achieve properties that are superior to the individual components. researchgate.netmdpi.comresearchgate.net this compound can be used to treat inorganic fillers (like silica or glass fibers) before they are incorporated into a polymer matrix. This surface treatment improves the adhesion and compatibility between the hydrophilic filler and the often hydrophobic polymer matrix. researchgate.net Better interfacial bonding leads to composites with significantly improved mechanical properties, such as strength and modulus, and enhanced resistance to environmental degradation. mdpi.com
Role in the Production of Silsesquioxane Derivatives and Organosiloxanes
This compound is a fundamental building block in the synthesis of various organosilicon compounds, most notably organosiloxanes and silsesquioxanes. These materials are valued for their hybrid organic-inorganic nature. researchgate.net The dual functionality of the molecule, with two hydrolyzable chlorine atoms, dictates its role in polymerization and structure formation.
The hydrolysis of dialkyldichlorosilanes, such as this compound, is a primary method for producing linear and cyclic organosiloxanes. taylorfrancis.com The reaction involves the replacement of the chlorine atoms with hydroxyl (-OH) groups, forming a transient silanediol (B1258837) intermediate (isopropylmethylsilanediol). This intermediate is highly reactive and readily undergoes condensation, where molecules link together by eliminating water, forming stable silicon-oxygen-silicon (Si-O-Si) bonds.
The process can be directed to favor either linear chains or cyclic structures:
Linear Polysiloxanes: Under certain reaction conditions, the condensation process proceeds in a linear fashion, creating long chains with repeating -(CH₃)(i-C₃H₇)Si-O- units. These polymers are the basis for many silicone fluids, elastomers, and resins. The hydrolytic polycondensation of difunctional diorganosilanes is a common, though sometimes complex, method for achieving these structures. mdpi.com
Cyclic Organosiloxanes: Alternatively, the condensation can be intramolecular or involve a small number of monomer units, leading to the formation of stable cyclic compounds, such as cyclotrisiloxanes and cyclotetrasiloxanes. lpnu.ua These cyclic siloxanes are not only useful products in their own right but also serve as important monomers for ring-opening polymerization (ROP), a technique used to produce high molecular weight linear polysiloxanes with well-controlled structures and narrow molecular weight distributions. mdpi.comencyclopedia.pub
The equilibrium between linear polymers and cyclic siloxanes is a key aspect of siloxane chemistry, with reaction kinetics and thermodynamics influencing the final product distribution. encyclopedia.pub
Silsesquioxanes are a class of organosilicon compounds with a cage-like structure and the general formula [RSiO₃/₂]ₙ. nih.gov Among these, double-decker silsesquioxanes (DDSQs) are of particular interest due to their well-defined, ladder-like structures that can be functionalized for specific applications. d-nb.infonih.gov These molecules are considered molecular precursors for creating novel hybrid materials. rsc.org
While the core cage of a silsesquioxane is typically formed from the hydrolysis and condensation of a trifunctional silane (RSiX₃), difunctional dichlorosilanes like this compound can be used in several ways:
As a co-reagent in the initial synthesis to create specific, well-defined defects or openings in the cage structure.
To link two or more silsesquioxane cages together, creating larger, more complex architectures.
To add specific functionalities to a pre-formed DDSQ core. For instance, a DDSQ with reactive Si-H groups can undergo a hydrosilylation reaction to attach various organic groups. d-nb.inforsc.org
The use of this compound can introduce asymmetric isopropyl and methyl groups, influencing the solubility and spatial arrangement of the final DDSQ derivative. google.com The ability to create these precisely structured hybrid molecules opens up possibilities for developing advanced materials with tailored thermal, mechanical, and optical properties. d-nb.inforesearchgate.net
Emerging Applications in Specialized Materials
The unique properties imparted by this compound-derived structures are being explored for use in a variety of specialized, high-performance materials. nih.gov Current research focuses on its potential role in developing lightweight structures and sustainable, bio-based composites.
There is a significant and growing demand for lightweight structural materials in industries like aerospace and automotive to improve energy efficiency and reduce emissions. chalmers.senih.gov These applications often rely on fiber-reinforced polymer composites, which combine a lightweight polymer matrix with high-strength fibers (e.g., glass, carbon, or aramid). sae.org A critical factor in the performance of these composites is the quality of the bond between the fiber and the polymer matrix. keaipublishing.com
This compound is not used directly as a structural component but serves as a precursor for silane coupling agents. These agents modify the surface of the reinforcing fibers. The silane molecule acts as a bridge: one end reacts with the inorganic surface of the fiber, and the other end, containing an organic functional group, co-reacts with the polymer matrix during curing. This enhanced interfacial adhesion allows for efficient stress transfer from the matrix to the much stronger fibers, dramatically improving the mechanical properties and durability of the resulting lightweight composite. nih.gov The development of innovative manufacturing and joining techniques is also crucial for the successful implementation of these lightweight structures. keaipublishing.com
The shift towards a circular economy and sustainable manufacturing has spurred research into bio-based composites. researchgate.netrsc.org These materials utilize natural fibers (e.g., flax, hemp, wood) or bio-derived polymers like poly(lactic acid) (PLA). cofc.eduresearchgate.net A major challenge in developing these composites is the inherent incompatibility between the hydrophilic (water-attracting) natural fibers and the hydrophobic (water-repelling) polymer matrix. researchgate.netyoutube.com
Similar to its role in conventional composites, this compound can be a starting point for creating silane coupling agents tailored for bio-composites. These coupling agents can treat the surface of natural fibers, achieving two primary goals:
Improved Compatibility: They create a chemical bridge between the cellulose-rich fiber surface and the polymer matrix, leading to better adhesion and mechanical performance. researchgate.net
Reduced Water Absorption: The hydrophobic layer formed by the silane treatment can reduce the tendency of natural fibers to absorb moisture, which can otherwise lead to swelling, degradation of properties, and reduced durability of the composite. youtube.com
By addressing these key challenges, silane-based treatments enable the use of renewable resources in higher-performance applications, contributing to the development of the next generation of sustainable lightweight materials. researchgate.net
Advanced materials for energy and transportation sectors.
This compound serves as a critical precursor in the synthesis of advanced silicon-based materials that are pivotal for the energy and transportation sectors. Its unique molecular structure, featuring both isopropyl and methyl groups, allows for the tailoring of polymer and ceramic properties to meet the stringent demands of these industries. The primary applications stem from its use in creating specialized polysiloxanes (silicones), polysilazanes, and as a silicon source for silicon carbide (SiC) ceramics. These materials offer exceptional thermal stability, durability, and specific electronic properties that drive innovation in energy efficiency and transportation performance.
In the energy sector, materials derived from this compound contribute to the efficiency and longevity of components in renewable energy systems and power electronics. azom.com Silicones, for which dichlorosilanes are key building blocks, are prized for their low thermal conductivity, chemical inertness, and high resistance to UV radiation, oxygen, and moisture. byjus.cominmr.com These properties make them ideal for protecting and enhancing the performance of solar panels and electrical components. byjus.com Furthermore, the conversion of organosilicon precursors to silicon carbide (SiC) is enabling next-generation power electronics with significantly improved efficiency over traditional silicon-based devices. wolfspeed.com
The transportation industry, including the automotive and aerospace sectors, relies on high-performance materials that are lightweight, durable, and resistant to extreme environmental conditions. sofila.frsterne-silicone-rubber.com Silicon-based polymers and ceramics derived from precursors like this compound provide solutions for applications ranging from high-temperature gaskets and seals to protective coatings and advanced composite components. youtube.comsciopen.com Polysilazanes, for example, can be synthesized to create coatings with superior hydrophobicity and corrosion resistance, protecting critical components from degradation. mdpi.comrsc.org Similarly, SiC and SiC-fiber-reinforced composites are sought after for their high-temperature strength and stability in demanding aerospace and automotive applications. sciopen.comresearchgate.net
Detailed Research Findings
Research into materials synthesized from dichlorosilane (B8785471) precursors like this compound reveals their significant impact on energy and transportation technologies.
Energy Sector Applications:
Solar Photovoltaics (PV): Silicones (polysiloxanes) are extensively used as encapsulants and sealants for PV modules. Their inherent stability against UV radiation and weathering ensures the long-term performance and protection of solar cells. byjus.cominmr.com The Si-O backbone of silicones has a high bond energy (444 kJ/mol compared to 348 kJ/mol for C-C bonds), which prevents degradation from shortwave sunlight. inmr.com This durability is essential for solar installations to maintain efficiency over decades of exposure.
Power Electronics and Grid Management: this compound can be used as a precursor in chemical vapor deposition (CVD) processes to produce high-purity silicon carbide (SiC). mdpi.com SiC is a wide-bandgap semiconductor that allows for the fabrication of power electronic devices that operate at higher voltages, temperatures, and frequencies with lower losses than conventional silicon devices. wolfspeed.com Wolfspeed's Gen 4 SiC MOSFET technology, for instance, enhances system efficiency and power density in applications like DC fast chargers for electric vehicles and inverters for connecting renewable sources to the grid. wolfspeed.com
Nuclear Energy: Silicon carbide and SiC-fiber composites are being developed for applications in advanced nuclear reactors. researchgate.net These materials exhibit excellent high-temperature strength, radiation resistance, and a low neutron absorption cross-section, which improves safety and performance in reactor core components. sciopen.comresearchgate.net The polymer-derived-ceramic (PDC) route, which uses organosilicon precursors, is a key method for fabricating these advanced SiC fibers. researchgate.net
Transportation Sector Applications:
Automotive and Aerospace Components: Silicones derived from organochlorosilane precursors are formulated into high-performance elastomers for gaskets, seals, and hoses that must withstand extreme temperatures and chemical exposure. sterne-silicone-rubber.comyoutube.com Their thermal stability allows them to remain elastic and functional at temperatures up to 200°C, with some modified versions withstanding up to 300°C. inmr.com
Protective Coatings: Polysilazanes, which can be synthesized from amination of dichlorosilanes, serve as precursors for ceramic coatings. Fluorine-modified polysilazanes have been developed that exhibit excellent hydrophobicity and chemical resistance, offering protection against corrosion and reducing surface adhesion on metal substrates used in transportation. rsc.org Research has also demonstrated their potential as durable anti-icing coatings for surfaces like aluminum. mdpi.com
Lightweight Composites: The development of SiC fiber-reinforced composites is crucial for reducing weight and increasing the performance of aerospace vehicles. sciopen.com These composites maintain their mechanical properties at temperatures where traditional metal alloys would fail, making them suitable for high-temperature applications in aviation and aerospace. researchgate.net
Data Tables
The following tables summarize the properties and applications of advanced materials derived from this compound.
Table 1: Properties and Applications of Silicon-Based Polymers
| Material | Key Properties Derived from Precursor | Application in Energy Sector | Application in Transportation Sector |
|---|---|---|---|
| Silicones (Polysiloxanes) | High thermal stability (-50 to 300°C) inmr.comyoutube.com, UV and ozone resistance inmr.com, excellent dielectric strength byjus.com, hydrophobicity (water repellency) inmr.com | Encapsulants and sealants for solar panels byjus.com, insulation for electrical cables and electronics byjus.cominmr.com | High-temperature gaskets and seals youtube.com, protective coatings, insulation for wiring sterne-silicone-rubber.com |
| Polysilazanes | Precursor to ceramic coatings (SiCN), excellent adhesion dtu.dk, high chemical resistance rsc.org, tunable hydrophobicity mdpi.com | Corrosion-resistant coatings for energy infrastructure | Anti-corrosion and hydrophobic coatings for aerospace and automotive components rsc.org, mold release coatings rsc.org |
Table 2: Applications of Silicon Carbide (SiC) in Advanced Systems
| Application Area | Specific Use | Key Performance Advantage of SiC | Relevant Sector |
|---|---|---|---|
| Power Electronics | MOSFETs, inverters, DC-DC converters wolfspeed.com | Higher efficiency, higher power density, reduced cooling requirements, lower system cost and size wolfspeed.com | Energy, Transportation (EVs) |
| Nuclear Reactors | Fuel cladding, core structural components researchgate.net | High-temperature strength, radiation tolerance, chemical inertness, low neutron absorption sciopen.comresearchgate.net | Energy |
| High-Temperature Composites | SiC-fiber reinforced composites (SiCf/SiC) researchgate.net | Exceptional strength and stability at temperatures above 1500°C, lightweight sciopen.com | Transportation (Aerospace) |
Derivatization and Synthesis of Novel Compounds from Isopropylmethyldichlorosilane
Chemical Transformations leading to Isopropylmethyldichlorosilane Derivatives
The foundational chemistry of this compound revolves around the nucleophilic substitution of its chlorine atoms. This reactivity is the gateway to a multitude of derivative compounds. The silicon-carbon bonds within the isopropyl and methyl groups are generally stable under the conditions used for derivatizing the Si-Cl bonds. lkouniv.ac.inencyclopedia.pub
The primary route to functionalized organosilanes from this compound involves the reaction of the Si-Cl bonds with various nucleophiles. The dichlorosilane (B8785471) can react stepwise, allowing for the potential introduction of two different functional groups.
Key reactions include:
Hydrolysis: Reaction with water substitutes the chlorine atoms with hydroxyl groups, forming a silanediol (B1258837). These silanols are often unstable and tend to undergo self-condensation to form siloxanes, which are polymers with repeating Si-O linkages. encyclopedia.pub
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base (to neutralize the HCl byproduct) yields dialkoxy- or diaryloxysilanes. This is a common method for creating silyl (B83357) ethers. encyclopedia.pub
Amination: Reaction with primary or secondary amines yields aminosilanes.
Alkylation/Arylation: Reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), replaces the chlorine atoms with new alkyl or aryl groups, forming new silicon-carbon bonds. lkouniv.ac.in
These transformations allow for the synthesis of a variety of functionalized silanes from a single, readily available precursor.
Table 1: Examples of Functionalized Organosilanes from this compound
| Reactant(s) | Product Name | Product Class | General Application |
|---|---|---|---|
| Water (H₂O) | Isopropylmethylsilanediol | Silanol | Intermediate, precursor to siloxanes encyclopedia.pub |
| Methanol (CH₃OH) | Isopropylmethyldimethoxysilane | Alkoxysilane | Surface modification, crosslinking agent |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | Diethylisopropylmethylsilane | Tetraalkylsilane | Stable, non-polar compound |
| Ammonia (NH₃) | Diamino(isopropyl)methylsilane | Aminosilane | Intermediate for silicon-nitrogen polymers |
Reactions for modifying hydroxyl and silicon-carbon bonds
The derivatization chemistry of this compound is dominated by reactions at the silicon center, specifically targeting the Si-Cl bonds.
Reactions with Hydroxyl Groups: this compound readily reacts with compounds containing hydroxyl (-OH) groups, such as alcohols, water, and silanols. encyclopedia.pubscribd.com This reactivity is also exploited in materials science for the surface modification of substrates like glass or silica (B1680970), which have surface hydroxyl groups (silanols). scirp.orgmdpi.com The reaction forms a stable covalent bond between the silicon atom and the oxygen of the hydroxyl group, releasing hydrogen chloride as a byproduct. encyclopedia.pub The introduction of hydroxyl groups can influence the self-assembly properties and biological interactions of molecules. nih.gov
Stability of Silicon-Carbon Bonds: The silicon-carbon (Si-C) bonds in this compound are significantly stronger and less polar than the Si-Cl bonds, rendering them stable under most conditions used for derivatization. lkouniv.ac.inencyclopedia.pub Cleavage of these robust bonds is not typical during standard synthesis and requires harsh conditions, specific reagents designed to activate the bond, or enzymatic action, which falls outside the scope of conventional derivatization. nih.govacs.org Therefore, the isopropyl and methyl groups are retained as integral parts of the molecule's structure throughout the synthesis of its derivatives.
Exploration of New Chemical Entities with this compound as a Precursor
As a chemical precursor, this compound is a foundational building block for constructing more complex and specialized molecules. reagent.co.uknih.gov Its utility extends to creating novel chemical entities with specific stereochemistry and for advanced applications in synthesis.
This compound is an achiral molecule. However, it can be used as a starting material to generate chiral, optically active derivatives. Chirality can be introduced by reacting the dichlorosilane with a chiral reagent.
Table 2: Synthesis of a Chiral Derivative
| Precursor | Chiral Reagent | Resulting Chiral Compound |
|---|---|---|
| This compound | (2R,3R)-(-)-2,3-Butanediol | (4R,5R)-4,5-Dimethyl-2-isopropyl-2-methyl-1,3,2-dioxasilolane |
Advanced applications in synthetic organic chemistry
The derivatives of this compound are valuable tools in modern organic synthesis. wikipedia.org The functional groups introduced during derivatization dictate the subsequent applications of the new molecules.
Protecting Groups: The reaction of this compound with two equivalents of an alcohol or one equivalent of a diol can be used to protect these functional groups. The resulting silyl ethers are generally stable to a range of reaction conditions but can be cleaved when desired, making the isopropylmethylsilyl group a potential protecting moiety. encyclopedia.pub
Precursors for Cross-Coupling: By reacting this compound with organometallic reagents, new tetraorganosilanes can be formed. These compounds can, in some cases, participate in palladium-catalyzed cross-coupling reactions, where the silyl group is transferred to an organic molecule, forming new carbon-carbon or carbon-heteroatom bonds.
Stereodirecting Elements: Chiral derivatives, such as those formed with chiral diols, can be used in subsequent reactions to control stereochemistry. The bulky and structurally defined silyl group can influence the facial selectivity of reactions on a nearby functional group.
Synthesis of N-Heterocyclic Carbene (NHC) Precursors: While not a direct application, the principles of using chlorosilanes as reagents are seen in related syntheses. For instance, chlorotrimethylsilane (B32843) is used as a chloride source and activating agent in the high-yield synthesis of imidazolium (B1220033) salts, which are precursors to widely used NHC ligands in catalysis. beilstein-journals.org This highlights the broader utility of reactive chlorosilanes in preparing important synthetic reagents.
The ability to transform a simple precursor like this compound into a wide array of functionalized, and even chiral, molecules underscores its importance as a versatile building block in synthetic chemistry.
Analytical Methodologies for Characterization in Isopropylmethyldichlorosilane Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the precise molecular structure of isopropylmethyldichlorosilane.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds like this compound. pubcompare.ai It provides detailed information about the chemical environment and connectivity of atoms within the molecule. pubcompare.ai
²⁹Si NMR: As silicon is the central atom in silanes, ²⁹Si NMR is a particularly powerful tool for characterizing these compounds. magritek.com The ²⁹Si isotope is NMR active, although its low natural abundance (4.7%) and potentially long relaxation times (T₁) can present challenges. magritek.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance signal intensity and reduce experiment time. magritek.com The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. For this compound, the ²⁹Si NMR spectrum would show a characteristic resonance in a region typical for dichlorosilanes. Two-dimensional NMR techniques, such as ²⁹Si, ¹H Heteronuclear Multiple Bond Coherence (HMBC), can further establish correlations between the silicon atom and protons in the molecule, providing unambiguous structural assignment. mri-q.com
Table 1: Predicted ¹H and ²⁹Si NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on known data for analogous organosilane compounds.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ (on Si) | 0.4 - 0.8 | Singlet |
| ¹H | -CH(CH₃)₂ | 1.0 - 1.5 | Septet |
| ¹H | -CH(CH ₃)₂ | 0.9 - 1.2 | Doublet |
| ²⁹Si | (CH₃)(i-Pr)SiCl₂ | 30 - 35 | Multiplet |
Advanced Chromatography and Mass Spectrometry for Purity and Identification
Gas chromatography (GC) combined with mass spectrometry (MS) is the gold standard for separating and identifying volatile compounds like chlorosilanes, assessing their purity, and detecting trace-level impurities. wikipedia.orgthermofisher.com
The analysis of chlorosilanes by GC requires careful consideration of the column and conditions due to their reactivity, particularly with moisture, which can lead to the formation of siloxanes and HCl. chromforum.orggoogle.com Packed columns with stationary phases like diethyl phthalate (B1215562) or non-polar silicone oils on inert supports are often used. google.comnih.gov The use of a thermal conductivity detector (TCD) is common for quantitative analysis. nih.gov For trace analysis of impurities in a chlorosilane matrix, techniques involving pre-columns to vent the main component and protect the detector are employed. chromforum.org
GC-MS combines the separation power of GC with the identification capabilities of MS. etamu.edu As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. thermofisher.com The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the parent compound and any impurities. wikipedia.org
The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography, particularly for electrophilic compounds such as chlorinated molecules. nih.gov Chlorinated silanes are well-suited for ECD analysis because the chlorine atoms readily capture thermal electrons. researchgate.net This interaction produces a measurable decrease in the standing current of the detector, allowing for highly sensitive and selective detection of these compounds. researchgate.netoup.com
Studies on various chlorosilanes have demonstrated that the rate of thermal electron attachment is a key parameter. mdpi.comresearchgate.net This process is often associated with an activation energy, and the rate coefficients can be determined using techniques like the Pulsed Townsend method. researchgate.netresearchgate.net The high sensitivity of the ECD makes it valuable for environmental monitoring and for detecting trace amounts of chlorinated contaminants. nih.govoup.com For instance, research has been conducted to determine the rate coefficients and activation energies for thermal electron attachment to compounds like dichlorodimethylsilane, which is structurally related to this compound. researchgate.net
Metastable ion (MI) and collision-induced dissociation (CID) studies are advanced mass spectrometry techniques used to probe the structure and fragmentation pathways of ions. nih.govnih.gov In these experiments, a specific ion generated in the mass spectrometer source is selected and then induced to fragment. The resulting fragment ions provide detailed structural information. researchgate.netwvu.edu
For organosilicon ions, these studies reveal characteristic fragmentation patterns, such as the loss of alkyl groups or hydrogen molecules. nih.govacs.org For example, studies on isomeric C₄H₁₁Si⁺ ions show that silylium (B1239981) ions with two or more methyl groups can lose ethylene (B1197577) (C₂H₄) after isomerization. nih.gov The fragmentation patterns are often unique to a specific isomer, allowing for their differentiation. nih.govacs.org Comparing the MI and CID spectra of an unknown compound like this compound to those of known isomers can help to confirm its structure and understand its gas-phase ion chemistry. nih.gov
In Situ Spectroelectrochemistry and Scanning Electrochemical Microscopy
In recent years, electrochemical methods have been increasingly applied to study the redox behavior of chlorosilanes. nih.govosti.gov
In Situ Spectroelectrochemistry combines electrochemical techniques with spectroscopy (e.g., EPR) to characterize transient species like radicals and ions that are generated at an electrode surface. rsc.org For chlorosilanes, electroreduction can lead to the cleavage of the Si-Cl bond to form silyl (B83357) radicals or silyl anions. nih.gov A flow-through EPR spectroelectrochemical cell can be used to generate and detect these short-lived silyl radicals, which are otherwise difficult to observe directly. rsc.org These studies provide fundamental insights into the reaction mechanisms of chlorosilanes.
Scanning Electrochemical Microscopy (SECM) is a scanning probe technique that provides high-resolution chemical reactivity maps of surfaces. rsc.orgnih.govutexas.edu An ultramicroelectrode tip is scanned across a substrate immersed in an electrolyte solution, and the tip current provides information about the local electrochemical properties of the surface. utexas.edu SECM can be used to study the local reactivity and degradation of organosilane monolayers on substrates like silicon. nih.gov The technique can operate in different modes, such as feedback mode or redox competition mode, to investigate various surface phenomena, including corrosion initiation and the properties of protective coatings. mdpi.com While direct SECM studies on this compound are not prominent, the technique's ability to probe local electrochemical behavior makes it a potentially powerful tool for studying its surface chemistry and reactions. nih.gov
Future Directions and Research Opportunities
Bridging Scales from Molecules to Molecular Materials
A significant frontier in materials science is the ability to design and construct macroscopic materials by controlling their molecular architecture. Isopropylmethyldichlorosilane serves as a fundamental building block in this endeavor. As a dichlorosilane (B8785471), its reaction with water leads to the formation of linear polysiloxane chains, which can result in rubbery polymers like polydimethylsiloxane (B3030410) (PDMS). wikipedia.org This polymerization represents a primary method of "bridging the scale" from a simple molecule to a bulk material with specific elastomeric properties.
Further sophistication in material design can be achieved by using dichlorosilanes to create highly structured oligomers and polymers. One prominent example is the synthesis of silsesquioxanes (PSQs), which are cage-like or ladder-like structures. google.com These compounds are formed through the hydrolysis and condensation of trifunctional and difunctional silicon compounds. google.com Patents describe the incorporation of various organomethyldichlorosilanes into PSQ derivatives, highlighting the potential for this compound to be used in creating novel hybrid organic-inorganic materials. google.comgoogle.com These PSQ derivatives are being explored for advanced applications as electronic materials, optical materials, and catalyst carriers, demonstrating a clear path from a molecular precursor to a functional molecular material. google.com
Designing Fatigue-Resistant Alloys through Controlled Material Properties
The prevention of fatigue failure in metal alloys, particularly those used in the aerospace industry, is a critical engineering challenge. Organofunctional silane (B1218182) coatings have emerged as a promising and environmentally safer alternative to traditional chromate-based treatments for corrosion and fatigue protection. taylorfrancis.comresearchgate.net These silanes can form a protective film on metal surfaces, such as aluminum alloys, that enhances corrosion resistance and adhesion. researchgate.net
Research has demonstrated that silane-based pre-treatments can be applied to alloys like AA2024-T3 without adversely affecting their fatigue behavior. researchgate.net Silane coupling agents have been investigated for their ability to inhibit corrosion fatigue cracking in high-strength aluminum alloys. taylorfrancis.com While this compound is a precursor molecule, it can be functionalized to produce the organofunctional silanes used in these applications. The hydrolyzable chlorine atoms provide the reaction sites for grafting onto the metal oxide surface, forming a durable, cross-linked siloxane layer. This layer acts as a barrier to corrosive agents and can improve the lifespan of components subjected to cyclic stress. taylorfrancis.com The principle of using silane chemistry to bolster mechanical performance is also seen in composite materials, where silane-grafted fibers have been shown to improve the fatigue strength of epoxy composites. bohrium.com
Development of Physically-Based Lifetime Prediction Models
To ensure the reliability of materials in long-term applications, it is essential to develop physically-based models that can predict their lifetime under operational stresses. For materials derived from this compound, such as polysiloxane coatings and silsesquioxane resins, the key to longevity lies in the stability of the silicon-oxygen backbone. The hydrolysis of the Si-Cl bonds is the initial step, but the subsequent stability of the Si-O-Si linkages against environmental factors like moisture, heat, and radiation determines the material's functional lifespan. wikipedia.org
Advanced analytical techniques are being employed to build the foundation for these predictive models. For instance, Positron Annihilation Lifetime Spectroscopy (PALS) is a powerful method for probing the sub-nanometric free volume holes in polymers. mdpi.com The size and distribution of this free volume are directly correlated to crucial mechanical properties and can be used to model and predict material failure mechanisms. mdpi.com Furthermore, understanding the fundamental photophysical decay processes in organosilicon compounds is critical for predicting their stability. Studies on the triplet state lifetimes of α-silyl ketones, for example, provide insight into the electronic behavior and degradation pathways that can be activated by UV radiation. researchgate.net By integrating data from such molecular-level investigations with macroscopic material property measurements, robust, physically-based models can be developed to predict the service life of silane-based materials with greater accuracy.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 18236-89-0 echemi.comlookchem.com |
| Molecular Formula | C4H10Cl2Si echemi.comlookchem.com |
| Molecular Weight | 157.11 g/mol echemi.comlookchem.com |
| Appearance | Clear, colorless liquid lookchem.com |
| Boiling Point | 121 °C echemi.comlookchem.com |
| Density | 1.033 g/cm³ echemi.comlookchem.com |
| Refractive Index | 1.425 - 1.428 echemi.comlookchem.com |
| Flash Point | 14 °C echemi.com |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents lookchem.comgelest.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (Cyanoethyl)methyldichlorosilane |
| 3-aminopropyltriethoxysilane |
| Chlorotrimethylsilane (B32843) |
| Dichlorodiisopropylsilane |
| Diisopropylsilane |
| Dimethyldichlorosilane |
| This compound |
| Methyl chloride |
| Methyltrichlorosilane |
| Palladium(II) chloride |
| Polydimethylsiloxane (PDMS) |
| Silicon tetrachloride |
| Triethylamine |
Q & A
Q. What are the established methods for synthesizing isopropylmethyldichlorosilane, and how should its purity be verified?
To synthesize this compound, researchers commonly employ the reaction of methylisopropyldichlorosilane precursors with chlorinating agents under anhydrous conditions. Key steps include:
- Conducting reactions in a nitrogen atmosphere to prevent hydrolysis .
- Using solvents like dichloromethane or hexane to control reaction kinetics.
- Purification via fractional distillation under reduced pressure.
Q. Characterization methods :
- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure .
- FT-IR spectroscopy to detect Si-Cl bonds (~480 cm⁻¹) and Si-CH₃ groups .
- Gas chromatography (GC) to assess purity (>98% typically required for research-grade material) .
Q. Safety protocols :
Q. Table 1: Example Synthesis Conditions
| Precursor | Chlorinating Agent | Solvent | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| Methylisopropylsilane | Cl₂ gas | Hexane | 85 | 99.2 |
| Isopropylmethoxysilane | SOCl₂ | CH₂Cl₂ | 78 | 98.5 |
Q. What safety measures are critical when handling this compound in laboratory settings?
- Engineering controls : Use local exhaust ventilation and double-walled containers to minimize vapor release .
- PPE : Impervious gloves (e.g., Viton®), splash-proof goggles, and flame-resistant lab coats .
- Emergency protocols : Neutralize spills with sodium bicarbonate, and rinse contaminated skin with water for 15+ minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Contradictions often arise from variations in experimental conditions (e.g., moisture levels, solvent polarity). Methodological approaches include:
- Cross-validation : Replicate experiments under standardized conditions (e.g., controlled humidity via gloveboxes) .
- Advanced analytics : Use kinetic studies (e.g., monitoring Si-Cl hydrolysis via Raman spectroscopy) or isotopic labeling to trace reaction pathways .
- Systematic reviews : Apply frameworks like PICOT to structure comparative analyses of existing literature .
Q. Table 2: Conflicting Hydrolysis Rates (k, s⁻¹)
| Study | Solvent | Temp (°C) | pH | k (Observed) |
|---|---|---|---|---|
| A | Water | 25 | 7 | 0.45 |
| B | EtOH/H₂O | 30 | 5 | 1.20 |
| C | THF/H₂O | 25 | 7 | 0.78 |
Q. What computational strategies are effective for modeling the electronic properties of this compound?
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to predict bond dissociation energies (e.g., Si-Cl vs. Si-CH₃) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents to assess reactivity trends .
- Validation : Compare computed IR spectra with experimental data to refine models .
Q. How can researchers design experiments to assess the thermal stability of this compound?
- Controlled decomposition studies : Use thermogravimetric analysis (TGA) at 5°C/min increments under N₂ to identify degradation thresholds .
- Gas-phase analysis : Pair TGA with mass spectrometry (MS) to detect volatile byproducts (e.g., HCl, chlorinated hydrocarbons) .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
Q. What methodologies are recommended for evaluating the compound’s toxicity in biomedical research?
- In vitro assays : Use human cell lines (e.g., HepG2) to determine IC₅₀ values via MTT assays .
- In vivo studies : Administer controlled doses to rodent models, monitoring organ-specific toxicity (e.g., liver enzyme levels) .
- Comparative analysis : Benchmark results against structurally similar silanes (e.g., dimethyldichlorosilane) to identify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
